1,3-dimethoxy-5-propylbenzene
Overview
Description
1,3-Dimethoxy-5-propylbenzene is an organic compound with the molecular formula C11H16O2. It is a derivative of benzene, where two methoxy groups and one propyl group are attached to the benzene ring. This compound is known for its unique chemical properties and is used in various scientific research applications.
Mechanism of Action
1,3-Dimethoxy-5-propylbenzene, also known as Benzene, 1,3-dimethoxy-5-propyl-, is a chemical compound with the molecular formula C11H16O2 . This article will explore its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Mode of Action
It is known that benzene derivatives can undergo electrophilic aromatic substitution because aromaticity is maintained . This involves the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate, followed by the removal of a proton from this intermediate, yielding a substituted benzene ring .
Biochemical Analysis
Biochemical Properties
1,3-Dimethoxy-5-propylbenzene plays a significant role in biochemical reactions, particularly in the context of aromatic substitution reactions. This compound interacts with various enzymes and proteins, facilitating or inhibiting specific biochemical pathways. For instance, it can act as a substrate for cytochrome P450 enzymes, which are involved in the oxidative metabolism of many organic compounds. The interaction between this compound and these enzymes often leads to the formation of hydroxylated metabolites, which can further participate in various biochemical processes .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain transcription factors, leading to changes in the expression of genes involved in cell growth and differentiation. Additionally, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular processes. For instance, the interaction of this compound with cytochrome P450 enzymes can lead to the inhibition of their catalytic activity, thereby affecting the metabolism of other substrates .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and proliferation .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse reactions. Studies have shown that high doses of this compound can cause liver and kidney damage in animal models, indicating a threshold effect for toxicity. It is essential to determine the appropriate dosage to minimize adverse effects while achieving the desired biochemical outcomes .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of hydroxylated metabolites. These metabolites can further participate in conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The metabolic pathways of this compound are crucial for understanding its pharmacokinetics and potential therapeutic applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes. Additionally, the lipophilic nature of this compound allows it to accumulate in lipid-rich tissues, such as the liver and adipose tissue. Understanding the transport and distribution of this compound is essential for predicting its pharmacokinetics and potential therapeutic effects .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound is primarily localized in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes. Additionally, it can be found in other organelles, such as mitochondria and lysosomes, where it may exert specific biochemical effects. The targeting of this compound to specific subcellular compartments is often mediated by post-translational modifications and targeting signals .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethoxy-5-propylbenzene can be synthesized through several methods. One common method involves the Friedel-Crafts alkylation of 1,3-dimethoxybenzene with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethoxy-5-propylbenzene undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 1,3-dimethoxy-5-propylcyclohexane.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy groups direct the incoming electrophile to the ortho and para positions relative to the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: 1,3-Dimethoxy-5-propylbenzaldehyde or 1,3-dimethoxy-5-propylbenzoic acid.
Reduction: 1,3-Dimethoxy-5-propylcyclohexane.
Substitution: 1,3-Dimethoxy-5-bromopropylbenzene or 1,3-dimethoxy-5-nitropropylbenzene.
Scientific Research Applications
1,3-Dimethoxy-5-propylbenzene is utilized in various scientific research fields, including:
Chemistry: As a precursor for the synthesis of more complex organic molecules.
Biology: In studies involving the interaction of aromatic compounds with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethoxybenzene: Lacks the propyl group, making it less hydrophobic.
1,3-Dimethoxy-4-propylbenzene: The propyl group is positioned differently, affecting its chemical reactivity and interaction with other molecules.
1,4-Dimethoxy-5-propylbenzene: The methoxy groups are positioned differently, influencing its electronic properties and reactivity.
Uniqueness
1,3-Dimethoxy-5-propylbenzene is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and interaction with other molecules. This makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
1,3-dimethoxy-5-propylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-4-5-9-6-10(12-2)8-11(7-9)13-3/h6-8H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLXFCGEIFTPSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CC(=C1)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90335378 | |
Record name | Benzene, 1,3-dimethoxy-5-propyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90335378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41395-10-2 | |
Record name | Benzene, 1,3-dimethoxy-5-propyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90335378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-dimethoxy-5-propylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.